4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with substituents that include a 4-chlorobenzyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(4-chlorobenzyl)oxy]benzohydrazide.
Condensation Reaction: The next step is the condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the final product, 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
Oxidation: 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of polymers.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the benzohydrazide core can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
- 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide.
Uniqueness
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a chlorobenzyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-5-17(6-12-20)21(26)24-23-13-15-3-9-19(10-4-15)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
CGWGTMDBNWQMMT-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.